![molecular formula C11H18ClN3O2 B13232397 2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B13232397.png)
2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride is a heterocyclic compound that contains both oxadiazole and piperidine moieties. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of sodium hydroxide solution and monitoring by thin layer chromatography (TLC) using a solvent mixture of n-hexane and ethyl acetate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: Oxidative reactions can be performed using reagents like potassium permanganate.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides under basic conditions.
Common reagents and conditions used in these reactions include sodium hydroxide, potassium permanganate, and palladium catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds include other oxadiazole and piperidine derivatives, such as:
3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Known for its high thermal stability and density.
1-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride: Another oxadiazole derivative with similar structural features.
The uniqueness of 2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride lies in its specific combination of oxadiazole and piperidine moieties, which confer distinct biological and chemical properties.
Properties
IUPAC Name |
2-(oxolan-2-yl)-5-piperidin-2-yl-1,3,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-2-6-12-8(4-1)10-13-14-11(16-10)9-5-3-7-15-9;/h8-9,12H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMLIZCGYJZTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NN=C(O2)C3CCCO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

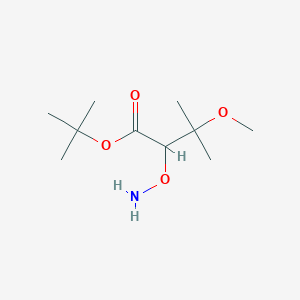
![8-Benzyl-10-(trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B13232322.png)
![4-Bromo-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13232331.png)
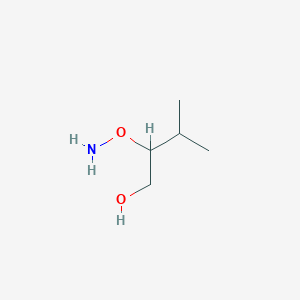

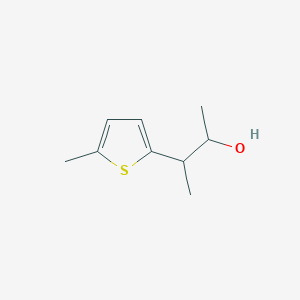
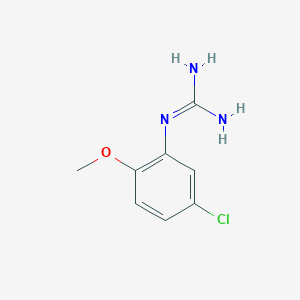
![3A-(chloromethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13232359.png)
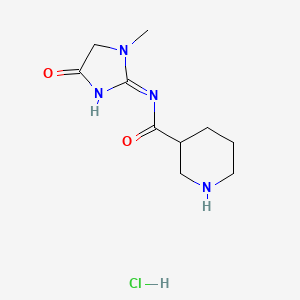
![2-{[(3-Methoxypropyl)amino]methyl}phenol](/img/structure/B13232369.png)
![5-(Ethoxycarbonyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13232373.png)
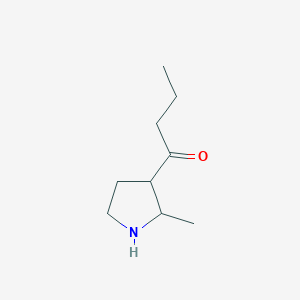
![N-[4-(aminomethyl)phenyl]-N-methylacetamide](/img/structure/B13232401.png)
